Cas no 81-82-3 (Coumachlor)

Coumachlor structure
Coumachlor structure
Nome del prodotto:Coumachlor
Numero CAS:81-82-3
MF:C19H15ClO4
MW:342.773004770279
MDL:MFCD00012094
CID:34260
PubChem ID:24851370

Coumachlor Proprietà chimiche e fisiche

Nomi e identificatori

    • 3-(1-(4-Chlorophenyl)-3-oxobutyl)-4-hydroxy-2H-chromen-2-one
    • Coumachlor
    • p-Chlorowarfarin
    • 3-(alpha-acetonyl-4-chlorobenzyl)-4-coumarin
    • 3-(1-(4-chlorophenyl)-3-oxobutyl)-4-hydroxycoumarin
    • ChloroWarfarin
    • Coumachlor Solution
    • (±)-3-(α-Acetonyl-p-chlorobenzyl)-4-hydroxycoumarin
    • 3-[(1RS)-1-(4-chlorophenyl)-3-oxobutyl]-4-hydroxycoumarin
    • 3-[1-(4-chlorophenyl)-3-oxobutyl]-4-hydroxy-2H-1-benzopyran-2-one
    • cumachloor
    • FAMARIN
    • kumachlor
    • rac-3-[(1R)-1-(4-chlorophenyl)-3-oxobutyl]-4-hydroxy-2H-1-benzopyran-2-one
    • ratilan
    • tomorin
    • 3-(1-(4-Chlorophenyl)-3-oxobutyl)-4-hydroxycoumarine
    • 3-(alpha-Acetonyl-p-chlorobenzyl)-4-hydroxycoumarin
    • Q5176191
    • Coumarin, 3-(.alpha.-acetonyl-p-chlorobenzyl)-4-hydroxy-
    • 3-[1-(4-chlorophenyl)-3-oxobutyl]-4-hydroxychromen-2-one
    • CHEMBL1272169
    • MFCD00012094
    • DL-3-(Alpha-Acetonyl-4'-chlorobenzyl)-4-hydroxycoumarin
    • Coumachlor [ISO:BSI]
    • 3-(alpha-(p-Chlorphenyl)-beta-acetylaethyl)-4-hydroxycumarin
    • COUMACHLOR [ISO]
    • 3-(1-(4-Cloro-fenil)-3-oxo-butil)-4-idrossicumarina
    • CS-W013916
    • G-23133
    • COUMACHLOR [MI]
    • UNII-UCD8XZW42P
    • 3-((alpha-Acetonyl)-4-chlorbenzyl)-4-hydroxycumarin
    • SCHEMBL433455
    • (+/-)-3-(alpha-Acetonyl-p-chlorobenzyl)-4-hydroxycoumarin
    • 5-18-04-00163 (Beilstein Handbook Reference)
    • 3-(alpha-(p-Chlorphenyl)-beta-acetylaethyl)-4-hydroxycumarin [German]
    • CAS-81-82-3
    • EINECS 201-378-1
    • Kumachlor [Czech]
    • ZINC03875546
    • 3-(1-(4-Chlor-phenyl)-3-oxo-butyl)-4-hydroxy-cumarin [German]
    • P-CHLOROWARFARIN, (+/-)-
    • COUMACHLOR, (+/-)-
    • C19H15ClO4
    • 3-(1-(4-Cloro-fenil)-3-oxo-butil)-4-idrossicumarina [Italian]
    • AC-22308
    • AKOS015962273
    • Tox21_301860
    • 3-((alpha-Acetonyl)-4-chlorbenzyl)-4-hydroxycumarin [IUPAC]
    • 3-(1-Acetyl-2-(p-chlorophenyl)ethyl)-4-hydroxycoumarin
    • 3-(1-(4-Chloorfenyl)-3-oxo-butyl)-4-hydroxy-cumarine [Dutch]
    • 3-(1-(P-CHLOROPHENYL)-2-ACETYLETHYL)-4-HYDROXYCOUMARIN
    • Cumachloor [Dutch]
    • 3-(1-(4-Chlor-phenyl)-3-oxo-butyl)-4-hydroxy-cumarin
    • Coumachlor, PESTANAL(R), analytical standard
    • NCGC00255455-01
    • 3-(1-(4-Chlorophenyl)-3-oxobutyl)-4-hydroxy-2H-1-benzopyran-2-one
    • LS-55087
    • Experimental rodenticide 332
    • Coumachlore [ISO-French]
    • 3-(1-(4-Chlorophenyl)-3-oxobutyl)-4-hydroxy-2H-1-benzopyran-2-one (9CI)
    • 3-(.alpha.-Acetonyl-p-chlorobenzyl)-4-hydroxycoumarin
    • 3-(.alpha.-(p-Chlorphenyl)-.beta.-acetylaethyl)-4-hydroxycumarin
    • HSDB 7116
    • 2H-1-Benzopyran-2-one, 3-(1-(4-chlorophenyl)-3-oxobutyl)-4-hydroxy-
    • dl-3-(.alpha.-Acetonyl-4-chlorobenzyl)-4-hydroxycoumarin
    • 3-(1-(4-Chloorfenyl)-3-oxo-butyl)-4-hydroxy-cumarine
    • 81-82-3
    • (.+/-.)-Coumachlor
    • 2H-1-Benzopyran-2-one, 3-[1-(4-chlorophenyl)-3-oxobutyl]-4-hydroxy-
    • BRN 1689759
    • EPA Pesticide Chemical Code 224200
    • 3-(.alpha.-Acetonyl-4-chlorobenzyl)-4-hydroxycoumarin
    • 4-Hydroxy-3-[3-oxo-1-(4-chlorophenyl)butyl]coumarin
    • C19-H15-Cl-O4
    • DTXCID6021797
    • Coumachlore [French]
    • Cumachlor
    • UCD8XZW42P
    • 3-[1-(4-Chlorophenyl)-3-oxobutyl]-4-hydroxy-2H-chromen-2-one #
    • 3-(1-(4-Chlorophenyl)-3-oxo-butyl)-4-hydroxy-coumarine
    • 3-(alpha-Acetonyl-4-chlorobenzyl)-4-hydroxycoumarin
    • Coumarin, 3-(alpha-acetonyl-p-chlorobenzyl)-4-hydroxy-
    • Coumachlor, 98%
    • 3-(alpha-p-Chlorophenyl-beta-acetylethyl)-4-hydroxycoumarin
    • Geigy rodenticide exp. 332
    • 3-((.ALPHA.-ACETONYL)-4-CHLORBENZYL)-4-HYDROXYCUMARIN [HSDB]
    • H10531
    • FT-0631370
    • 3-(.ALPHA.-ACETONYL-4-CHLOROBENZYL)-4-HYDROXY COUMARIN, (+/-)-
    • DTXSID8041797
    • 4-Hydroxy-3-(1-(4-chlorophenyl)-3-oxobutyl)-2H-1-benzopyran-2-one
    • CHEBI:80741
    • SCHEMBL1477912
    • Cumachlor [German]
    • AM85918
    • 3-(.alpha.-p-Chlorophenyl-.beta.-acetylethyl)-4-hydroxycoumarin
    • DEKWZWCFHUABHE-UHFFFAOYSA-N
    • Coumachlore
    • 3-(1-(4-Chlorophenyl)-3-oxo-butyl)-4-hydroxy-coumarine [French]
    • Caswell No. 004A
    • LS-14700
    • NS00000510
    • 3-[1-(4-Chlorophenyl)-3-oxobutyl]-4-hydroxy-2H-1-benzopyran-2-one (ACI)
    • Coumachlor (6CI)
    • Coumarin, 3-(α-acetonyl-p-chlorobenzyl)-4-hydroxy- (7CI, 8CI)
    • (±)-3-(α-Acetonyl-4-chlorobenzyl)-4-hydroxy coumarin
    • (±)-Coumachlor
    • (±)-p-Chlorowarfarin
    • 3-(α-Acetonyl-4-chlorobenzyl)-4-hydroxycoumarin
    • 3-(α-p-Chlorophenyl-β-acetylethyl)-4-hydroxycoumarin
    • 3-[1-(p-Chlorophenyl)-2-acetylethyl]-4-hydroxycoumarin
    • DL-3-(α-Acetonyl-4-chlorobenzyl)-4-hydroxycoumarin
    • Racemic coumachlor
    • (+/-)-Coumachlor
    • MDL: MFCD00012094
    • Inchi: 1S/C19H15ClO4/c1-11(21)10-15(12-6-8-13(20)9-7-12)17-18(22)14-4-2-3-5-16(14)24-19(17)23/h2-9,15,22H,10H2,1H3
    • Chiave InChI: DEKWZWCFHUABHE-UHFFFAOYSA-N
    • Sorrisi: O=C1C(C(CC(C)=O)C2C=CC(Cl)=CC=2)=C(O)C2C(=CC=CC=2)O1

Proprietà calcolate

  • Massa esatta: 342.06600
  • Massa monoisotopica: 342.066
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 24
  • Conta legami ruotabili: 4
  • Complessità: 534
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 63.6A^2
  • XLogP3: niente
  • Carica superficiale: 0
  • Conta Tautomer: 9

Proprietà sperimentali

  • Colore/forma: Polvere giallo pallido
  • Densità: 1.2972 (estimate)
  • Punto di fusione: 168-170 °C (lit.)
  • Punto di ebollizione: 543.108 °C at 760 mmHg
  • Punto di infiammabilità: 543.108 °C at 760 mmHg
  • Indice di rifrazione: 1.641
  • Solubilità: acetone: soluble
  • PSA: 67.51000
  • LogP: 4.26300
  • Merck: 13,2581

Coumachlor Informazioni sulla sicurezza

  • Simbolo: GHS08
  • Parola segnale:Warning
  • Dichiarazione di pericolo: H373,H412
  • Dichiarazione di avvertimento: P273
  • Numero di trasporto dei materiali pericolosi:UN 2811 6.1/PG 1
  • WGK Germania:2
  • Codice categoria di pericolo: 48/22-52/53
  • Istruzioni di sicurezza: S37-S61
  • RTECS:GN4830000
  • Identificazione dei materiali pericolosi: Xn
  • Tossicità:MLD in dog, swine (mg/kg): <5, <5 orally (Wanntorp)
  • Classe di pericolo:6.1(a)
  • Condizioni di conservazione:Il magazzino viene ventilato e asciugato a bassa temperatura e immagazzinato e trasportato separatamente dalle materie prime alimentari
  • Termine di sicurezza:6.1(a)
  • Gruppo di imballaggio:II
  • Frasi di rischio:R48/22; R52/53
  • PackingGroup:II

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eNovation Chemicals LLC
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81-82-3 97%
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$255 2024-05-23
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Chemenu
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1044191-1g
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abcr
AB463736-1 g
Coumachlor
81-82-3
1g
€183.50 2022-03-24
TRC
C745000-500mg
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TRC
C745000-5g
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Coumachlor Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Tempo ,  Propanoic acid, 2,2-dimethyl-, potassium salt (1:1) Catalysts: Cupric acetate ,  2,2′-Bipyridine Solvents: Dimethylformamide ,  Acetonitrile ;  24 h, 120 °C
Riferimento
Direct synthesis of alkylated 4-hydroxycoumarin derivatives via a cascade Cu-catalyzed dehydrogenation/conjugate addition sequence
Chen, Zhiliang; et al, Chemical Communications (Cambridge, 2023, 59(44), 6686-6689

Synthetic Routes 2

Condizioni di reazione
1.1 Solvents: Dimethyl sulfoxide ,  Water ;  33 h, 50 °C
Riferimento
Synthesis of anticoagulant warfarin and its derivatives by the crude earthworm extract
Li, Zhilin; et al, Youji Huaxue, 2017, 37(6), 1494-1500

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Ethylenediamine acetate Solvents: 1,4-Dioxane
2.1 Reagents: Trifluoroacetic acid Solvents: Water
Riferimento
An asymmetric approach to coumarin anticoagulants via hetero-Diels-Alder cycloaddition
Cravotto, G.; et al, Tetrahedron: Asymmetry, 2001, 12(5), 707-709

Synthetic Routes 4

Condizioni di reazione
1.1 Catalysts: N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-N′-(phenylmethyl)thiourea Solvents: 1,4-Dioxane ;  55 h, 25 °C
Riferimento
Highly effective and enantioselective Michael addition of 4-hydroxycoumarin to α,β-unsaturated ketones promoted by simple chiral primary amine thiourea bifunctional catalysts
Mei, Ren-Qiang; et al, Tetrahedron Letters, 2011, 52(14), 1566-1568

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Acetone ,  Water ;  6 h, 40 - 45 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
Riferimento
Synthesis of coumarin anticoagulant and its analogues
Shen, Dong-Sheng; et al, Yingyong Huaxue, 2005, 22(10), 1158-1160

Synthetic Routes 6

Condizioni di reazione
1.1 Catalysts: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (poly(chloromethylpolystyrene)-supported) Solvents: Cyclopentyl methyl ether ;  96 h, 100 °C
Riferimento
Synthesis and characterization of novel polystyrene-supported TBD catalysts and their use in the Michael addition for the synthesis of Warfarin and its analogues
Alonzi, Matteo; et al, Journal of Catalysis, 2014, 309, 260-267

Synthetic Routes 7

Condizioni di reazione
1.1 Solvents: Ethanol ;  12 h, reflux
2.1 Reagents: Hydrochloric acid Solvents: Acetone ,  Water ;  6 h, 40 - 45 °C
2.2 Reagents: Sodium hydroxide Solvents: Water
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
Riferimento
Synthesis of coumarin anticoagulant and its analogues
Shen, Dong-Sheng; et al, Yingyong Huaxue, 2005, 22(10), 1158-1160

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid Solvents: Water
Riferimento
An asymmetric approach to coumarin anticoagulants via hetero-Diels-Alder cycloaddition
Cravotto, G.; et al, Tetrahedron: Asymmetry, 2001, 12(5), 707-709

Coumachlor Raw materials

Coumachlor Preparation Products

Coumachlor Letteratura correlata

Fornitori consigliati
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